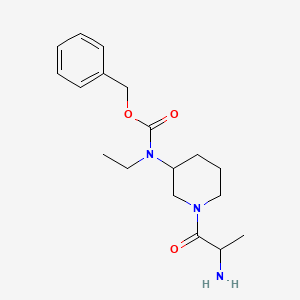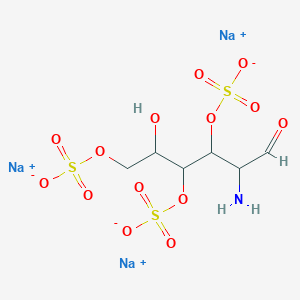
Ginsenoside B2; Panaxoside Re; Sanchinoside Re
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ginsenoside Rd is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the protopanaxadiol (PPD) group of ginsenosides, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective effects .
準備方法
Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through the biotransformation of ginsenoside Rb1. This process involves the use of specific microorganisms or enzymes to convert Rb1 into Rd. For instance, the fungus Aspergillus versicolor has been shown to efficiently transform ginsenoside Rb1 to Rd by secreting β-glucosidase during the spore production phase .
Industrial Production Methods: Industrial production of ginsenoside Rd often involves microbial and enzymatic methods due to their environmental compatibility and specificity. These methods include the use of β-glucosidase enzymes to hydrolyze ginsenoside Rb1 into Rd under optimized conditions such as pH 7.0 and a temperature of 37°C .
化学反応の分析
Types of Reactions: Ginsenoside Rd undergoes various chemical reactions, including deglycosylation, hydroxylation, and hydrogenation. These reactions are typically catalyzed by enzymes or microorganisms.
Common Reagents and Conditions:
Deglycosylation: This reaction involves the removal of sugar moieties from the ginsenoside molecule. It is commonly catalyzed by β-glucosidase enzymes.
Hydroxylation: This reaction introduces hydroxyl groups into the ginsenoside structure, often catalyzed by specific enzymes.
Hydrogenation: This reaction involves the addition of hydrogen atoms to the ginsenoside molecule, typically under mild conditions.
Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside F2 and ginsenoside CK .
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of other rare ginsenosides.
Biology: Ginsenoside Rd exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.
Medicine: It has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and certain types of cancer
作用機序
Ginsenoside Rd is structurally similar to other protopanaxadiol-type ginsenosides such as ginsenoside Rb1, Rb2, and Rc. it lacks one outer glycoside moiety at the C-20 position, which contributes to its unique pharmacological properties . Compared to these similar compounds, ginsenoside Rd exhibits stronger neuroprotective and anti-inflammatory effects .
類似化合物との比較
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside F2
- Ginsenoside CK
Ginsenoside Rd continues to be a subject of extensive research due to its diverse pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C48H82O18 |
|---|---|
分子量 |
947.2 g/mol |
IUPAC名 |
2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,45-,46-,47-,48+/m1/s1 |
InChIキー |
PWAOOJDMFUQOKB-BMMOMGDQSA-N |
異性体SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)


![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)


![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)


![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)

